5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Overview
Description
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the 3-chlorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions like Suzuki or Heck reactions.
Formation of the carboxamide group: This involves the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological activity: Compounds with furan rings often exhibit significant biological activities, including antimicrobial and anticancer properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its structural features.
Industry
Material science:
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, compounds with furan rings can interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)furan-2-carboxamide: Lacks the N-(furan-2-ylmethyl) group.
N-(furan-2-ylmethyl)furan-2-carboxamide: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of both the 3-chlorophenyl and N-(furan-2-ylmethyl) groups in 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide may confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)14-6-7-15(21-14)16(19)18-10-13-5-2-8-20-13/h1-9H,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFJRUBGHVRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330744 | |
Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618411-44-2 | |
Record name | 5-(3-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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